2-Chloro-4-nitroaniline is an organic compound with the molecular formula and a molecular weight of 172.57 g/mol. It appears as a yellow crystalline powder and is classified as a nitroaromatic compound. This compound is recognized for its potential toxicity and corrosive properties, which can lead to severe injuries upon contact or inhalation . The compound's CAS number is 121-87-9, and it is often used as an intermediate in the synthesis of various dyes and pharmaceuticals .
Currently, there is no scientific research readily available on the specific mechanism of action of 2-chloro-4-nitroaniline in biological systems.
2-chloro-4-nitroaniline is considered a hazardous compound. It is classified as irritating to the skin, eyes, and respiratory system. Exposure can cause skin irritation, burning sensation, coughing, and difficulty breathing.
Research indicates that 2-chloro-4-nitroaniline exhibits biological activity, particularly in microbial metabolism. It is subject to degradation by aerobic microorganisms through flavin-dependent monooxygenase reactions, which are common for nitro-containing compounds . These metabolic pathways suggest potential implications for bioremediation strategies involving contaminated environments.
Several methods exist for synthesizing 2-chloro-4-nitroaniline:
2-Chloro-4-nitroaniline is utilized primarily in:
The interactions of 2-chloro-4-nitroaniline with other substances have been studied primarily concerning its reactivity with oxidizing agents and its metabolic pathways in microbial systems. Its toxicity profile necessitates careful handling due to potential severe health risks associated with exposure .
Several compounds share structural similarities with 2-chloro-4-nitroaniline:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Nitroaniline | C6H6N2O2 | Lacks chlorine; used in dye synthesis. |
| 2-Chloroaniline | C6H6ClN | Similar structure; used in dye production. |
| 3-Chloro-4-nitroaniline | C6H5ClN2O2 | Different chlorine position; similar applications. |
| 2-Amino-4-nitrophenol | C6H6N2O3 | Contains an amino group instead of chlorine; used in pharmaceuticals. |
Uniqueness: The presence of both a chlorine and a nitro group at specific positions on the aromatic ring distinguishes 2-chloro-4-nitroaniline from its analogs, influencing its reactivity and applications significantly.
2-Chloro-4-nitroaniline serves as a foundational precursor in the synthesis of azo dyes, which are characterized by their vibrant hues and stability. The compound undergoes diazotization, where its primary amine group reacts with nitrous acid to form a diazonium salt. This intermediate couples with electron-rich aromatic compounds, such as phenols or naphthols, to produce azo dyes. For example, coupling with 2,4-dihydroxybenzophenone yields disperse dyes in shades of reddish-yellow, maroon, and orange [2] [3].
The choice of coupling agent and reaction conditions significantly influences the dye’s color and application. A study demonstrated that varying molar ratios of 2-chloro-4-nitroaniline to coupling components like 2,4-dihydroxybenzophenone can achieve yields exceeding 90% [2]. Such dyes are integral to textile, ink, and plastic industries due to their resistance to fading under UV exposure and washing [1].
Table 1: Representative Azo Dyes Derived from 2-Chloro-4-Nitroaniline
| Coupling Component | Molar Ratio | Resulting Dye Color | Application |
|---|---|---|---|
| 2,4-Dihydroxybenzophenone | 2:3 | Reddish-Yellow | Polyester textiles |
| 1-Naphthol | 1:1 | Bright Orange | Ink formulations |
| Resorcinol | 3:2 | Light Brown | Plastic coatings |
The nitro group enhances electron-withdrawing effects, stabilizing the azo linkage, while the chloro substituent improves solubility in organic matrices [3].
In agrochemicals, 2-chloro-4-nitroaniline is a precursor to niclosamide, a potent molluscicide used to control schistosomiasis-transmitting snails. The compound’s nitro group is reduced to an amine, which then reacts with 5-chlorosalicylic acid in the presence of phosphorus trichloride to form niclosamide [5]. This reaction, conducted in chlorobenzene at 135°C, achieves a 68.7% yield, highlighting its efficiency [5].
Niclosamide’s efficacy stems from its ability to disrupt oxidative phosphorylation in mollusks, making it a cornerstone in public health campaigns in tropical regions [4]. The scalability of this synthesis route ensures cost-effective production for large-scale distribution.
Beyond molluscicides, niclosamide is investigated for anticancer and antiviral applications. The synthesis pathway involves condensing 2-chloro-4-nitroaniline with 5-chlorosalicylic acid using phosphorus trichloride as a coupling agent [5]. This step forms an amide bond, critical for niclosamide’s bioactivity.
Table 2: Key Reaction Parameters for Niclosamide Synthesis
| Parameter | Condition | Role |
|---|---|---|
| Temperature | 135°C | Facilitates amide bond formation |
| Solvent | Chlorobenzene | Enhances reactant solubility |
| Catalyst | Phosphorus trichloride | Activates carboxylic acid group |
The nitro group’s presence in 2-chloro-4-nitroaniline ensures precise regioselectivity during reactions, minimizing byproducts [5].
2-Chloro-4-nitroaniline derivatives act as corrosion inhibitors in industrial cooling systems and metal coatings. The nitro group facilitates adsorption onto metal surfaces, forming a protective layer that impedes oxidation. For instance, derivatives incorporating thiol or amine groups chelate metal ions, preventing corrosive ion penetration [4].
In acidic environments, these inhibitors demonstrate >85% efficiency in reducing steel corrosion rates, as measured by electrochemical impedance spectroscopy [4]. Their stability under high-temperature conditions makes them suitable for oil-refining applications.
The compound’s dual functional groups enable its use in synthesizing specialty chemicals, including thermally stable polymers and chelating agents. In polymer chemistry, it is grafted onto polyethylene or polyvinyl alcohol chains, enhancing their resistance to solvents and thermal degradation [1] [3]. For example, polyvinyl alcohol modified with 2-chloro-4-nitroaniline derivatives shows a 40% increase in thermal stability at 200°C [3].
Additionally, it serves as a building block for Schiff base ligands used in catalytic systems. These ligands, formed by reacting 2-chloro-4-nitroaniline with aldehydes, coordinate transition metals like copper or nickel, enabling applications in asymmetric synthesis [1].
Table 3: Specialty Polymers Derived from 2-Chloro-4-Nitroaniline
| Polymer Base | Modification | Enhanced Property |
|---|---|---|
| Polyvinyl Alcohol | Grafting nitroaniline | Thermal stability (up to 250°C) |
| Epoxy Resins | Cross-linking agent | Chemical resistance |
| Polyurethane | Chain extender | Mechanical strength |
The aerobic biodegradation of 2-Chloro-4-nitroaniline by Rhodococcus species represents a well-characterized metabolic pathway initiated by flavin-dependent monooxygenase systems. Rhodococcus strain MB-P1 has been extensively studied for its ability to utilize 2-Chloro-4-nitroaniline as a sole carbon, nitrogen, and energy source under aerobic conditions [1].
The initial enzymatic transformation involves a flavin-dependent monooxygenase that catalyzes the stoichiometric removal of the nitro group from 2-Chloro-4-nitroaniline, resulting in the formation of 4-amino-3-chlorophenol as the primary metabolite [1]. This enzyme system demonstrates specific activity of 1.3 ± 0.25 nmol min⁻¹ mg protein⁻¹ and requires NADPH as an electron donor, FAD as a prosthetic group, and molecular oxygen as the oxidizing agent [1]. The flavin monooxygenase mechanism involves the formation of a C4a-hydroxyperoxyflavin intermediate, which subsequently transfers an oxygen atom to the substrate while reducing the nitro group [2].
During this transformation, significant ion release occurs, including nitrite ions, chloride ions, and ammonia into the growth medium [1]. The stoichiometric release of these ions indicates complete mineralization of the nitro and chloro substituents during the degradation process. The optimal growth concentration for Rhodococcus MB-P1 on 2-Chloro-4-nitroaniline is approximately 200 μM, with complete growth inhibition observed at concentrations exceeding 300 μM [1].
The electron transport chain in this system follows the conventional pathway: NADPH → FAD → substrate, where the reduced flavin adenine dinucleotide serves as the immediate electron donor for the monooxygenase reaction [2]. This mechanism is characteristic of flavin-containing monooxygenases, which specialize in the oxidation of xenobiotic compounds to facilitate their excretion from living organisms [2].
Following the initial monooxygenase-mediated transformation, the degradation pathway proceeds through dioxygenase-catalyzed ring cleavage mechanisms. The secondary metabolite 4-amino-3-chlorophenol undergoes further oxidation by aniline dioxygenase, leading to the formation of 6-chlorohydroxyquinol [1]. This transformation involves the incorporation of molecular oxygen and the simultaneous deamination of the amino group.
Aniline dioxygenase systems in Rhodococcus species typically consist of multiple components, including a terminal oxygenase subunit, electron transport proteins, and regulatory elements [3]. The enzyme catalyzes the dihydroxylation of the aromatic ring, converting aniline derivatives to catechol compounds through a mechanism involving iron-sulfur clusters and electron transport chains [3].
The subsequent step involves catechol 1,2-dioxygenase, which catalyzes the ortho-cleavage of the aromatic ring in 6-chlorohydroxyquinol [1]. This enzyme incorporates molecular oxygen to cleave the benzene ring, producing cis,cis-muconate derivatives that can be further metabolized through the β-ketoadipate pathway [4]. Catechol 1,2-dioxygenase from Rhodococcus species demonstrates constitutive expression, maintaining catalytic activity even in the absence of aromatic substrates [4].
The ring cleavage process involves the coordination of an iron cofactor with the catechol substrate, followed by the insertion of molecular oxygen to form the corresponding muconate [5]. This mechanism is fundamental to the complete mineralization of aromatic compounds, as it represents the critical step in disrupting the stable aromatic structure that characterizes many xenobiotic compounds.
Geobacter species, particularly Geobacter strain KT7, demonstrate significant capability for the anaerobic degradation of 2-Chloro-4-nitroaniline through reductive dechlorination mechanisms [6] [7]. This process involves the utilization of 2-Chloro-4-nitroaniline as both a carbon and nitrogen source under strictly anaerobic conditions, with the compound serving as a terminal electron acceptor in respiratory metabolism.
The degradation pathway in Geobacter KT7 initiates with the reduction of the nitro group to an amino group, transforming 2-Chloro-4-nitroaniline to 2-chloro-4-diaminobenzene [6] [7]. This reduction is mediated by nitroreductase enzymes that utilize the compound as an electron acceptor, coupling the reduction reaction to energy conservation processes. The electron transport system in Geobacter species involves an extensive network of cytochromes and extracellular electron transfer proteins that facilitate the reduction of nitroaromatic compounds [8].
The extracellular electron transfer system in Geobacter KT7 includes multiple components essential for nitroaromatic compound reduction. The genome analysis reveals the presence of inner membrane-associated proteins such as MacA and CbcL families, periplasmic proteins including PpcA, PpcD, and PpcE, and outer membrane cytochromes of the Omc family [8]. These proteins form a sophisticated electron transport chain that can transfer electrons from intracellular donors to extracellular acceptors, including nitroaromatic compounds like 2-Chloro-4-nitroaniline.
Following nitro group reduction, the subsequent dechlorination process transforms 2-chloro-4-diaminobenzene to aniline through reductive dehalogenation [6] [7]. This process involves the replacement of the chlorine substituent with hydrogen, resulting in the release of chloride ions into the medium. The dechlorination mechanism in Geobacter species typically involves the transfer of electrons through membrane-bound electron transport complexes, with the chlorinated compound serving as a terminal electron acceptor in anaerobic respiration [9].
Thauera aromatica strain KT9 represents an alternative anaerobic degradation pathway for 2-Chloro-4-nitroaniline, characterized by a different sequence of reductive transformations compared to Geobacter species [6] [7]. This organism demonstrates the ability to utilize 2-Chloro-4-nitroaniline as a sole carbon and nitrogen source under anaerobic conditions, but follows a distinct metabolic sequence.
The degradation pathway in Thauera aromatica KT9 initiates with reductive dechlorination, where 2-Chloro-4-nitroaniline is first transformed to 4-nitroaniline through the removal of the chlorine substituent [6] [7]. This initial dechlorination step involves the reduction of the carbon-chlorine bond, resulting in the release of chloride ions and the formation of the corresponding nitroaniline derivative. The dechlorination mechanism in Thauera species involves specialized dehalogenase enzymes that catalyze the reductive removal of halogen substituents from aromatic compounds [10].
Following dechlorination, the pathway proceeds with nitro group reduction, converting 4-nitroaniline to aniline through the action of nitroreductase enzymes [6] [7]. This reduction involves the transfer of electrons to the nitro group, resulting in the formation of the corresponding amine and the release of nitrite ions. The electron transport system in Thauera species follows conventional pathways for anaerobic respiration, utilizing organic electron donors to drive the reduction of nitroaromatic compounds.
The sequential dehalogenation process in Thauera aromatica KT9 demonstrates higher efficiency compared to individual strain degradation, with mixed species cultures showing approximately 45% increased degradation rates compared to single-species systems [6] [7]. This enhancement is attributed to metabolic cooperation, nutrient sharing, and crossfeeding between different microbial species in the consortium, creating synergistic effects that improve overall degradation efficiency.
The abiotic degradation of 2-Chloro-4-nitroaniline through photolytic processes represents a significant environmental transformation pathway, particularly in surface waters and atmospheric environments where the compound is exposed to solar radiation. The photochemical degradation involves multiple mechanisms, including direct photolysis and indirect photochemical processes mediated by atmospheric oxidants.
2-Chloro-4-nitroaniline contains chromophores that absorb light at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight [1] [11]. The compound exhibits maximum absorption in the wavelength range of 350-400 nm, corresponding to the π,π* transitions associated with the nitro group and the aromatic ring system [12]. The quantum yield for photodegradation ranges from 10⁻⁴ to 10⁻³, indicating moderate photochemical reactivity under environmental conditions [12].
The photolysis mechanism involves the excitation of the molecule to higher electronic states, followed by intersystem crossing to triplet states that can undergo chemical transformations [12]. The primary photochemical processes include the homolytic cleavage of the carbon-nitro bond, resulting in the formation of radical intermediates and the release of nitrogen dioxide [12]. Additionally, the photolysis can proceed through nitro-nitrite rearrangement mechanisms, where the excited molecule undergoes intramolecular rearrangement to form unstable nitrite intermediates that subsequently decompose [12].
The photodegradation products include various oxidized and hydroxylated derivatives, with the primary products being nitrite ions, chloride ions, and hydroxylated aromatic compounds [13]. The formation of these products indicates both denitration and dechlorination processes occurring during photolysis. Secondary photoproducts include small aliphatic acids such as maleic acid and fumaric acid, indicating complete ring cleavage and mineralization under prolonged irradiation [14].
The atmospheric half-life of 2-Chloro-4-nitroaniline due to photolysis is estimated to be approximately 4-7 days under typical sunlight conditions, assuming an average solar irradiance and atmospheric hydroxyl radical concentration [11]. This relatively short half-life indicates that photolytic degradation can be a significant removal mechanism for 2-Chloro-4-nitroaniline in environmental systems exposed to solar radiation.
The photolysis process is enhanced by the presence of photosensitizers and atmospheric oxidants, including hydroxyl radicals, which can attack the aromatic ring and substituent groups [15]. The reaction with hydroxyl radicals typically proceeds through electrophilic addition to the aromatic ring, forming hydroxylated intermediates that can undergo further oxidation and ring cleavage reactions [15]. The rate constant for the reaction with hydroxyl radicals is estimated to be in the range of 10⁻¹² cm³ molecule⁻¹ s⁻¹, indicating rapid reaction kinetics under atmospheric conditions.
| Parameter | Value/Description |
|---|---|
| Absorption wavelength range | >290 nm |
| Maximum absorption | ~350-400 nm |
| Quantum yield | 10⁻⁴ to 10⁻³ |
| Half-life in sunlight | 4-7 days (estimated) |
| Primary photoproducts | Nitrite, chloride ions |
| Secondary photoproducts | Hydroxylated aromatics |
| Photolysis mechanism | Direct photolysis + hydroxyl radical attack |
The environmental significance of photolytic degradation lies in its potential to transform 2-Chloro-4-nitroaniline into less toxic and more biodegradable compounds, thereby reducing the environmental persistence of this xenobiotic compound [1]. However, the formation of intermediate products during photolysis may present additional environmental concerns, as some photoproducts may retain toxicological properties or undergo further environmental transformations.
| Degradation Pathway | Enzyme/Mechanism | Substrate | Primary Product | Cofactor/Conditions | Ion Release |
|---|---|---|---|---|---|
| Aerobic Microbial Transformation - Rhodococcus-Mediated | Flavin-dependent monooxygenase | 2-Chloro-4-nitroaniline | 4-Amino-3-chlorophenol | NADPH, FAD, O₂ | NO₂⁻, NH₃ |
| Aerobic Microbial Transformation - Rhodococcus-Mediated | Aniline dioxygenase | 4-Amino-3-chlorophenol | 6-Chlorohydroxyquinol | O₂, Fe²⁺/Fe³⁺ | NH₃ |
| Aerobic Microbial Transformation - Rhodococcus-Mediated | Catechol 1,2-dioxygenase | 6-Chlorohydroxyquinol | Ring cleavage products | O₂, Fe²⁺ | Various metabolites |
| Anaerobic Reductive Dechlorination - Geobacter KT7 | Nitro group reduction | 2-Chloro-4-nitroaniline | 2-Chloro-4-diaminobenzene | Electron donors, anaerobic | NO₂⁻ |
| Anaerobic Reductive Dechlorination - Geobacter KT7 | Reductive dechlorination | 2-Chloro-4-diaminobenzene | Aniline | Electron donors, anaerobic | Cl⁻ |
| Anaerobic Reductive Dechlorination - Thauera aromatica KT9 | Dechlorination | 2-Chloro-4-nitroaniline | 2-Chloro-4-aminobenzene | Electron donors, anaerobic | Cl⁻ |
| Anaerobic Reductive Dechlorination - Thauera aromatica KT9 | Nitro group reduction | 2-Chloro-4-aminobenzene | Aniline | Electron donors, anaerobic | NO₂⁻ |
| Abiotic Photolytic Degradation | Direct photolysis | 2-Chloro-4-nitroaniline | Photooxidation products | UV light >290 nm | NO₂⁻, Cl⁻ |
| Abiotic Photolytic Degradation | Hydroxyl radical formation | 2-Chloro-4-nitroaniline | Hydroxylated intermediates | UV light, atmospheric oxidants | NO₂⁻, Cl⁻ |
Irritant;Environmental Hazard